(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
Description
The compound (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone (CAS: 1338218-76-0) is a triazolotriazine derivative with the molecular formula C₁₂H₇F₃N₆O and a molecular weight of 308.22 g/mol . Its structure features a trifluoromethyl (-CF₃) group at position 7, an amino (-NH₂) group at position 4, and a phenyl-substituted methanone moiety at position 3 (Figure 1).
Properties
IUPAC Name |
[4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O/c13-12(14,15)10-17-11-19-18-7(9(16)21(11)20-10)8(22)6-4-2-1-3-5-6/h1-5H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGRXXMPDDIPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N3C(=NC(=N3)C(F)(F)F)N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Oxidation Reactions
The triazole-triazine scaffold undergoes oxidation at electron-rich positions. Key observations include:
-
Oxidation of the amino group : The primary amine at position 4 can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media).
-
Trifluoromethyl stability : The CF₃ group remains inert under mild oxidation but may degrade under harsh conditions (e.g., CrO₃ at elevated temperatures).
Reduction Reactions
Reduction primarily targets the triazine ring and substituents:
-
Catalytic hydrogenation : The triazine ring undergoes partial saturation in the presence of Pd/C or Raney Ni, yielding dihydrotriazine derivatives .
-
Amino group stability : The 4-amino group resists reduction under standard conditions (e.g., NaBH₄).
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
-
Electrophilic substitution : The amino group at position 4 participates in diazotization and subsequent coupling reactions .
-
Nucleophilic displacement : The trifluoromethyl group’s electron-withdrawing effect activates adjacent positions for nucleophilic attack (e.g., SNAr reactions) .
| Reagent | Conditions | Product |
|---|---|---|
| HNO₂ (NaNO₂/HCl) | 0–5°C, 30 min | Diazonium intermediate for azo coupling |
| KSCN | DMF, 100°C, 8 hr | Thiocyano substitution at position 7 (CF₃ replaced with SCN) |
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles . Ring-opening reactions require strong bases (e.g., NaOH at 120°C), yielding linear intermediates that reclose under acidic conditions.
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds containing the triazole moiety often exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity and biological interaction, making (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone a candidate for developing new antibacterial and antifungal agents. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Triazole derivatives are known to interact with various biological targets involved in cancer progression. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key kinases such as c-Met . The trifluoromethyl group in this compound may contribute to enhanced potency against tumor cells compared to non-fluorinated analogs.
Neuroprotective Effects
Recent studies suggest that triazole derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .
Agricultural Applications
Pesticide Development
The unique structure of this triazole compound makes it suitable for developing new agrochemicals. Triazoles are widely used as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis. The trifluoromethyl group could enhance the efficacy and selectivity of these compounds against specific fungal pathogens .
Material Science
Polymer Chemistry
Triazole compounds are being explored for their potential use in polymer synthesis. Their ability to form stable bonds can be utilized in creating new materials with desirable properties such as increased thermal stability and resistance to degradation . The incorporation of this compound into polymer matrices could lead to innovative applications in coatings and composites.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA and other pathogens |
| Anticancer activity | Inhibits cancer cell growth via kinase inhibition | |
| Neuroprotective effects | Potential treatment for neurodegenerative diseases | |
| Agricultural | Pesticide development | Enhanced efficacy against fungal pathogens |
| Material Science | Polymer chemistry | Improved thermal stability and degradation resistance |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various triazole derivatives showed that those with trifluoromethyl substitutions exhibited significantly lower minimum inhibitory concentrations (MICs) against MRSA compared to their non-fluorinated counterparts. This highlights the potential of this compound in developing new antibiotics .
Case Study 2: Anticancer Research
In vitro studies demonstrated that triazole derivatives targeting c-Met kinase had IC50 values significantly lower than traditional chemotherapeutics. The incorporation of the trifluoromethyl group was found to enhance binding affinity and selectivity for cancer cells .
Mechanism of Action
The mechanism of action of (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Notes
Further studies on its pharmacokinetics and target selectivity are needed.
Fluorine Impact: The trifluoromethyl group’s electron-withdrawing nature may influence reactivity compared to methylthio or amino groups .
Structural Complexity : Derivatives with extended substituents (e.g., heptadeca-dienyl chains) face challenges in scalability and purification .
Biological Activity
The compound (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone , with the CAS number 1338218-76-0 and a molecular weight of 308.22 g/mol, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Structural Characteristics
The compound features a triazole and triazin core structure with a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the phenyl group further contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains. Studies have reported that derivatives of triazoles often possess higher antibacterial activity compared to their non-fluorinated counterparts due to enhanced membrane permeability and interaction with bacterial enzymes .
- Anticancer Properties : The triazole ring is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Compounds like this one have been investigated for their potential to induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition .
- Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes relevant to disease processes. Notably, compounds containing triazole moieties have been shown to inhibit aromatase and carbonic anhydrase, which are crucial in cancer and metabolic disorders .
Antimicrobial Studies
In a comparative study, derivatives of the compound were tested against multiple bacterial strains, including drug-resistant variants. The results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial potency:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 1–8 | MRSA |
| Triazole Derivative B | 0.5–4 | Candida albicans |
| This compound | 0.68 | E. coli |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics .
Anticancer Activity
A study investigating the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.2 |
| A549 (Lung Cancer) | 6.5 |
These results indicate significant potential for further development in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances binding affinity through increased hydrophobic interactions and potential hydrogen bonding capabilities.
Q & A
Q. What are the foundational synthetic routes for constructing the 1,2,4-triazolo[5,1-c][1,2,4]triazinone core in this compound?
The core structure is synthesized via heterocyclization of precursor amines with electrophilic reagents. For example, refluxing intermediates with trifluoroethyl acetate introduces the trifluoromethyl group, followed by cyclization using sulfonyl hydrazides or ammonia in methanol under controlled temperatures (60–100°C) . Key steps include solvent selection (THF, dioxane) and purification via column chromatography (EtOAc/light petroleum gradients) .
Q. How is the trifluoromethyl group strategically incorporated into the triazolo-triazinone system?
The trifluoromethyl group is introduced via fluoroacylation using trifluoroethyl acetate under mild heating (40–60°C) in dioxane. This step requires precise stoichiometry to avoid over-acylation, monitored by TLC (EtOAc/light petroleum 3:7) . Post-reaction purification via crystallization (ethanol/dioxane) ensures high purity .
Q. What analytical techniques are critical for validating the compound’s structure and purity?
Essential methods include:
- NMR spectroscopy for confirming substituent positions (e.g., trifluoromethyl at C7, phenyl at C3).
- ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1 observed in similar triazolo-triazines) .
- X-ray crystallography for resolving complex fused heterocycles, as demonstrated in fluorinated analogs .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the heterocyclization step?
Yield improvements require:
- Temperature modulation : Prolonged stirring at 60°C enhances ring closure efficiency .
- Catalyst screening : KOH (40% aqueous) accelerates intramolecular cyclization by deprotonating intermediates .
- Solvent optimization : Methanol or ethanol minimizes side reactions compared to polar aprotic solvents . Contradictions in yield data (e.g., 50–90% across studies) may stem from trace moisture sensitivity, necessitating inert atmospheres .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. kinase inhibition)?
Discrepancies arise from:
- Structural variability : Minor substituent changes (e.g., 4-fluorophenyl vs. phenyl) alter target affinity .
- Assay conditions : Degradation of organic compounds during prolonged testing (e.g., 9-hour assays) impacts activity; stabilizing samples via cooling is advised .
- Dose-response validation : Replicating assays with isotopically labeled analogs (e.g., ¹⁵N) confirms target engagement specificity .
Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound?
Q. What are the challenges in synthesizing fluorinated derivatives of this compound for structure-activity studies?
Challenges include:
- Fluorine’s electron-withdrawing effects : Requires adjusted reaction times (e.g., 15-hour stirring for 4-fluorophenyl derivatives) to prevent premature cyclization .
- Purification hurdles : Fluorinated byproducts (e.g., trifluoroacetylated intermediates) complicate isolation; gradient elution (EtOAc 2–20% in petroleum ether) is critical .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
